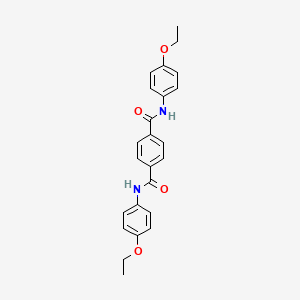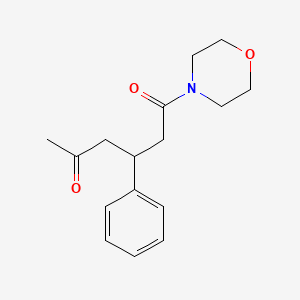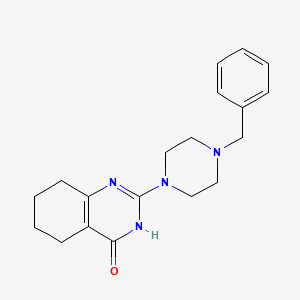![molecular formula C16H23F3N2O B6111677 N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6111677.png)
N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as N-morpholinoethyl-3-(3-trifluoromethylphenyl)-2-aminopropane (N-Methyl-3TFMA), is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound belongs to the class of psychoactive substances and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-Methyl-3TFMA involves its interaction with various neurotransmitter transporters in the brain. Specifically, it binds to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), blocking their reuptake and leading to an increase in the levels of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of N-Methyl-3TFMA.
Biochemical and Physiological Effects
N-Methyl-3TFMA has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant and anxiolytic effects, it has also been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. These effects are thought to be due to the increase in neurotransmitter levels in the brain.
実験室実験の利点と制限
One advantage of using N-Methyl-3TFMA in lab experiments is its selectivity for the serotonin-norepinephrine-dopamine transporters. This selectivity allows for more precise manipulation of neurotransmitter levels in the brain. However, one limitation of using N-Methyl-3TFMA is its potential for abuse and addiction. Therefore, caution should be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the use of N-Methyl-3TFMA in scientific research. One direction is the development of more selective and potent SNDRI compounds for the treatment of neuropsychiatric disorders. Another direction is the investigation of the long-term effects of N-Methyl-3TFMA on neurotransmitter levels and behavior. Additionally, the potential for abuse and addiction of N-Methyl-3TFMA should be further explored to ensure safe use in lab experiments.
合成法
The synthesis of N-Methyl-3TFMA involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-aminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with morpholine to yield N-Methyl-3TFMA. This synthesis method has been optimized to produce high yields of pure N-Methyl-3TFMA.
科学的研究の応用
N-Methyl-3TFMA has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), meaning that it blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This property makes N-Methyl-3TFMA a promising candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O/c1-13(20-5-6-21-7-9-22-10-8-21)11-14-3-2-4-15(12-14)16(17,18)19/h2-4,12-13,20H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBOLDRCTWTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2-{[(2-methoxyphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6111610.png)



![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![3-allyl-5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6111631.png)
![2-{4-(2,4-dimethoxy-3-methylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111634.png)
![N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6111653.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6111660.png)
![2-amino-7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6111664.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6111689.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6111696.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B6111702.png)